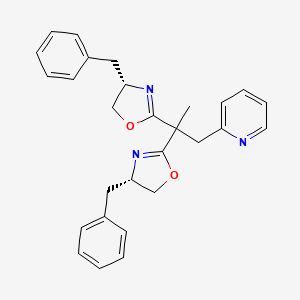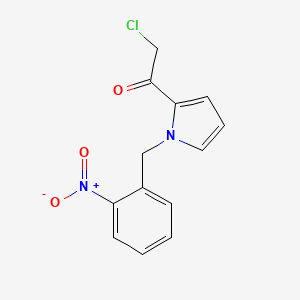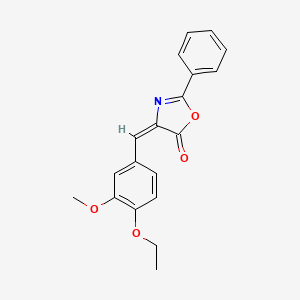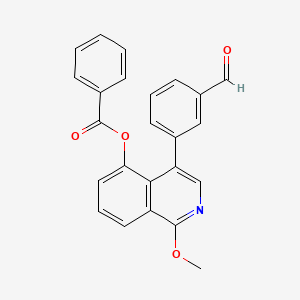
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyisoquinoline moiety and a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the formylphenyl intermediate: This step involves the formylation of a phenyl ring using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Coupling with methoxyisoquinoline: The formylphenyl intermediate is then coupled with methoxyisoquinoline through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Esterification: The final step involves the esterification of the coupled product with benzoic acid or its derivatives to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate include:
3-Formylphenyl benzoate: Lacks the methoxyisoquinoline moiety, making it less complex and potentially less active in biological systems.
4-Formylphenylboronic acid: Contains a boronic acid group instead of a benzoate ester, which can alter its reactivity and applications.
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with a methyl ester instead of a benzoate ester, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
CAS No. |
651030-48-7 |
|---|---|
Molecular Formula |
C24H17NO4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-(3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(14-25-23)18-10-5-7-16(13-18)15-26/h2-15H,1H3 |
InChI Key |
OANVWIQWMJGHHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



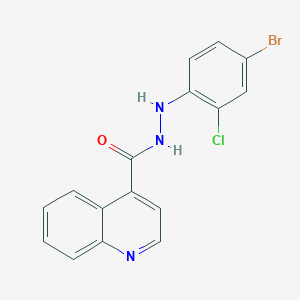
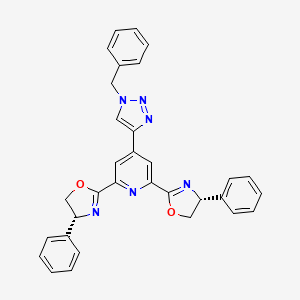
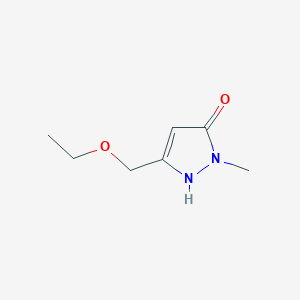
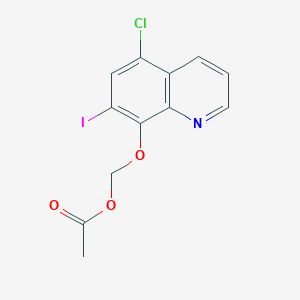

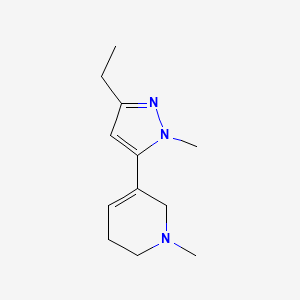

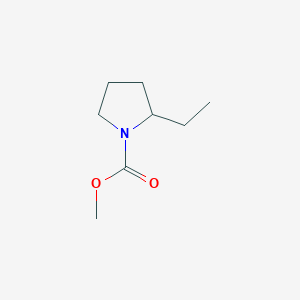
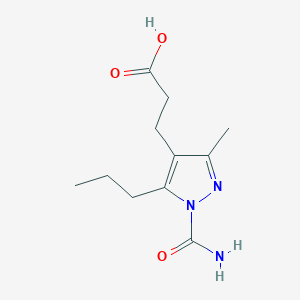
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
